molecular formula C8H8O3 B076333 2,3-Dihydro-1,4-benzodioxin-5-ol CAS No. 10288-36-5

2,3-Dihydro-1,4-benzodioxin-5-ol

Cat. No.: B076333
CAS No.: 10288-36-5
M. Wt: 152.15 g/mol
InChI Key: IGXSSRPZRAIXQF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5-ol, also known as 5-hydroxy-2,3-dihydro-1,4-benzodioxin or 5-hydroxy-2,3-dihydro-1,4-benzodioxin, is a naturally occurring compound found in many plants and animals. It is a member of the benzodioxin family, which are a group of compounds that are structurally related to the benzene ring. 5-hydroxy-2,3-dihydro-1,4-benzodioxin has been studied for its potential medicinal properties, including anti-inflammatory and anti-cancer properties. In addition, it has been investigated for its potential use in the synthesis of other compounds.

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Agents : Some derivatives of 2,3-Dihydro-1,4-benzodioxin-5-ol have shown significant antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory process. This suggests potential use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Another study reported similar findings, with these derivatives demonstrating potent antibacterial properties and moderate enzyme inhibition (Abbasi et al., 2017).

  • Bacterial Biofilm Inhibition and Cytotoxicity : Some new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed suitable inhibitory action against bacterial biofilms and showed moderate cytotoxicity, indicating potential applications in combating bacterial infections and in cancer research (Abbasi et al., 2020).

  • Synthetic Chemistry : 2,3-Dihydro-1,4-benzodioxins have been synthesized through various chemical reactions, like the Cu2O-catalyzed tandem ring-opening/coupling cyclization process (Bao et al., 2008), indicating their importance as intermediates in organic synthesis.

  • Potential Therapeutical Compounds : Some derivatives, such as 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, have been identified as precursors for potential therapeutic compounds (Bozzo et al., 2003).

  • Antidepressant Properties : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine exhibited potential as dual antidepressant drugs with promising in vitro activity (Silanes et al., 2004).

  • Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023).

  • Monoamine Oxidase Inhibitors : Sesamol and benzodioxane derivatives, including 2,3-dihydro-1,4-benzodioxine, were found to be potent inhibitors of monoamine oxidase B, suggesting potential in treating Parkinson's disease (Engelbrecht et al., 2015).

  • Enantiomeric Synthesis : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block, were synthesized efficiently using an amidase activity from Alcaligenes faecalis, demonstrating the compound's importance in producing enantiospecific therapeutic agents (Mishra et al., 2016).

Safety and Hazards

The safety information for 2,3-Dihydro-1,4-benzodioxin-5-ol includes a warning signal word and hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The 2,3-dihydro-1,4-benzodioxin structure is present in a large number of structures of therapeutic agents possessing important biological activities . The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSSRPZRAIXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145557
Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
Source EPA DSSTox
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-36-5
Record name 5-Hydroxy-1,4-benzodioxane
Source CAS Common Chemistry
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL
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Synthesis routes and methods

Procedure details

At 0° C., boron tribromide (5.6 cm3) is added slowly to a solution of 5-methoxy-1,4-benzodioxane (5 g, 30.1 mmol) in 25 cm3 of CH2Cl2. The mixture is stirred at 0° C. for 15 min, the solution is then hydrolysed with 10 cm3 of water and the product is extracted with CH2Cl2. Purification on a silica column (eluent: 100% CH2Cl2) enables 4.49 g of a colorless oil to be obtained.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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